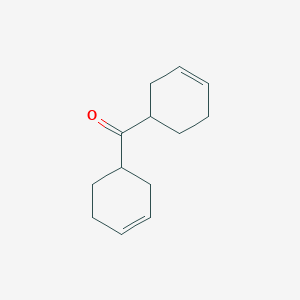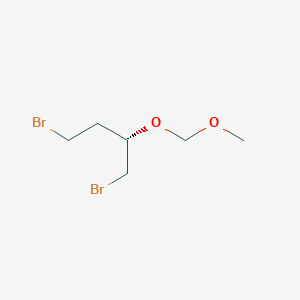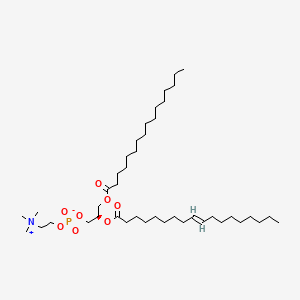
2-Oleoyl-1-palmitoyl-sn-glycero-3-phosphocholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine, a type of diacylglycerol phospholipid. It is an important component of cell membranes and is commonly used in biophysical experiments to study lipid rafts and other membrane-related phenomena . This compound is naturally present in eukaryotic cell membranes and is also available commercially .
準備方法
Synthetic Routes and Reaction Conditions: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine can be synthesized through the esterification of glycerol with palmitic acid and oleic acid. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production often involves the extraction and purification of natural phospholipids from sources like soybeans or egg yolk. This process uses non-toxic solvent extraction and chromatographic procedures to ensure high purity and yield .
化学反応の分析
Types of Reactions: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidative decomposition, especially upon exposure to ozone.
Hydrolysis: It can be hydrolyzed by phospholipases to yield lysophosphatidylcholine and free fatty acids.
Common Reagents and Conditions:
Oxidation: Ozone or other oxidizing agents.
Hydrolysis: Phospholipase enzymes under physiological conditions.
Major Products Formed:
Oxidation: Various oxidized lipid species.
Hydrolysis: Lysophosphatidylcholine and free fatty acids.
科学的研究の応用
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine is widely used in scientific research due to its role in mimicking cell membrane properties. Some of its applications include:
Biophysical Studies: Used to study lipid rafts and membrane dynamics.
Nanodiscs: Employed in systems that mimic cell membranes for structural and functional studies of membrane proteins.
Medical Research: Investigated for its role in lung surfactants and its potential in treating pulmonary conditions.
Drug Delivery: Utilized in the preparation of liposomes for targeted drug delivery.
作用機序
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine exerts its effects primarily by integrating into cell membranes and influencing their properties. It can modulate membrane fluidity, permeability, and the organization of membrane proteins . The compound’s interaction with other lipids and proteins in the membrane can affect various cellular processes, including signal transduction and membrane trafficking .
類似化合物との比較
- 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine
- 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine
- 1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine
Uniqueness: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which includes one saturated (palmitic acid) and one unsaturated (oleic acid) fatty acid. This composition allows it to mimic the natural lipid composition of mammalian cell membranes more accurately than some other phospholipids .
特性
分子式 |
C42H82NO8P |
|---|---|
分子量 |
760.1 g/mol |
IUPAC名 |
[(2R)-3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20+/t40-/m1/s1 |
InChIキー |
WTJKGGKOPKCXLL-RYDYYDTQSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-dimethyl-2-(4-methylphenyl)-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13823866.png)
![5-{[(4-Tert-butylphenyl)sulfonyl]methyl}-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-amine](/img/structure/B13823878.png)

![1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B13823897.png)
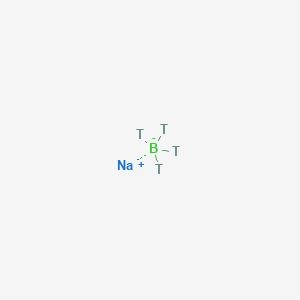

![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B13823915.png)
![{4-bromo-2-[(E)-(hydroxyimino)methyl]-6-iodophenoxy}acetic acid](/img/structure/B13823920.png)
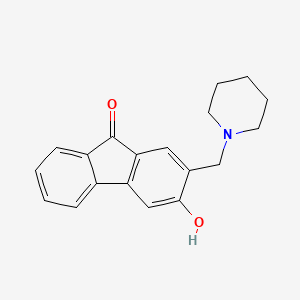
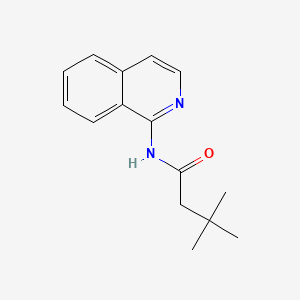
![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B13823948.png)

